

# Structural Elucidation of 25R-Inokosterone: A Technical Guide

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## Compound of Interest

Compound Name: 25R-Inokosterone

Cat. No.: B10818271

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## Introduction

**25R-Inokosterone** is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. As an epimer of inokosterone, it shares a common steroidal framework but differs in the stereochemistry at the C-25 position. This subtle structural variation can significantly influence its biological activity, making detailed structural elucidation a critical aspect of its study for potential applications in research and drug development. This technical guide provides a comprehensive overview of the structural determination of **25R-Inokosterone**, including available spectroscopic data, a general isolation methodology, and an overview of the relevant ecdysteroid signaling pathway.

## Physicochemical Properties

**25R-Inokosterone** is a polyhydroxylated steroid with the molecular formula  $C_{27}H_{44}O_7$ , corresponding to a molecular weight of 480.6 g/mol [1]. Its IUPAC name is (2 $\beta$ ,3 $\beta$ ,5 $\beta$ ,22R)-2,3,14,20,22,25,26-Heptahydroxycholest-7-en-6-one. The presence of multiple hydroxyl groups renders the molecule relatively polar.

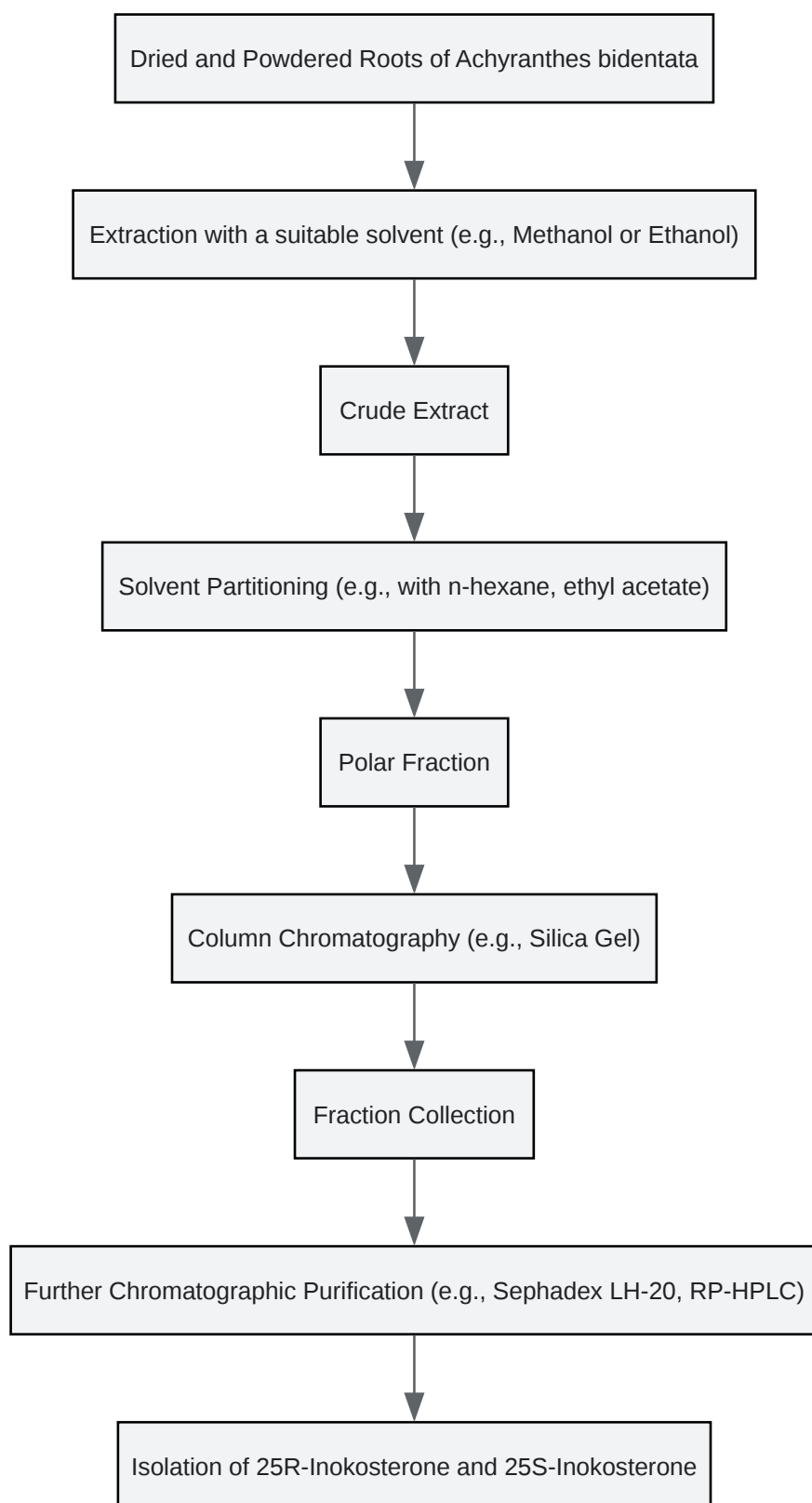
## Isolation and Purification

**25R-Inokosterone**, along with its C-25 epimer, 25S-Inokosterone, has been successfully isolated from the roots of *Achyranthes bidentata* Blume. [2] While a highly detailed, step-by-step

protocol is not publicly available, the general procedure involves chromatographic techniques.

## Experimental Protocol: General Isolation Strategy

A generalized workflow for the isolation and purification of **25R-Inokosterone** from *Achyranthes bidentata* is outlined below. This process typically involves a series of chromatographic separations to resolve the complex mixture of phytoecdysteroids present in the plant extract.



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**Figure 1:** General workflow for the isolation of **25R-Inokosterone**.

## Structural Elucidation via Spectroscopic Methods

The definitive structure of **25R-Inokosterone** has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. While a complete and officially published dataset for the  $^1\text{H}$  NMR of **25R-Inokosterone** is not readily available in the public domain, the  $^{13}\text{C}$  NMR data has been reported.<sup>[2]</sup>

Table 1:  $^{13}\text{C}$  NMR Chemical Shift Data of Inokosterone

The following table presents the  $^{13}\text{C}$  NMR chemical shifts for inokosterone. Note that the specific epimer (25R or 25S) was not designated in the available data source.<sup>[3]</sup>

Carbon No.	Chemical Shift ( $\delta$ ) in ppm	Carbon No.	Chemical Shift ( $\delta$ ) in ppm
1	37.1	15	31.8
2	68.1	16	21.0
3	68.1	17	50.5
4	32.1	18	17.5
5	51.8	19	24.4
6	206.4	20	77.8
7	122.2	21	21.6
8	167.9	22	78.2
9	35.1	23	32.9
10	39.3	24	30.2
11	21.5	25	68.7
12	32.5	26	68.5
13	49.6	27	18.0
14	85.3		

Solvent: Methanol-d<sub>4</sub>, Frequency: 125 MHz

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution electrospray ionization time-of-flight mass spectrometry (HRESI-TOF-MS) of inokosterone shows a molecular ion peak  $[M+H]^+$  at  $m/z$  481.3226, which is consistent with the calculated molecular formula of C<sub>27</sub>H<sub>45</sub>O<sub>7</sub>.<sup>[3]</sup>

Table 2: Mass Spectrometry Data for Inokosterone

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	481.3211	481.3226

## Other Spectroscopic Data (UV-Vis and IR)

Specific UV-Vis and IR spectroscopic data for **25R-Inokosterone** are not readily available in the reviewed literature. However, based on its structure, the following absorptions can be predicted:

- UV-Vis: The  $\alpha,\beta$ -unsaturated ketone moiety in the B ring is expected to show a characteristic absorption maximum ( $\lambda_{\text{max}}$ ) in the ultraviolet region, typically around 240-250 nm.
- IR: The infrared spectrum would be dominated by a strong, broad absorption band in the region of 3400-3200  $\text{cm}^{-1}$  due to the multiple hydroxyl (-OH) groups. A strong absorption band around 1650-1680  $\text{cm}^{-1}$  would correspond to the C=O stretching of the  $\alpha,\beta$ -unsaturated ketone. C-O stretching vibrations would appear in the 1100-1000  $\text{cm}^{-1}$  region.

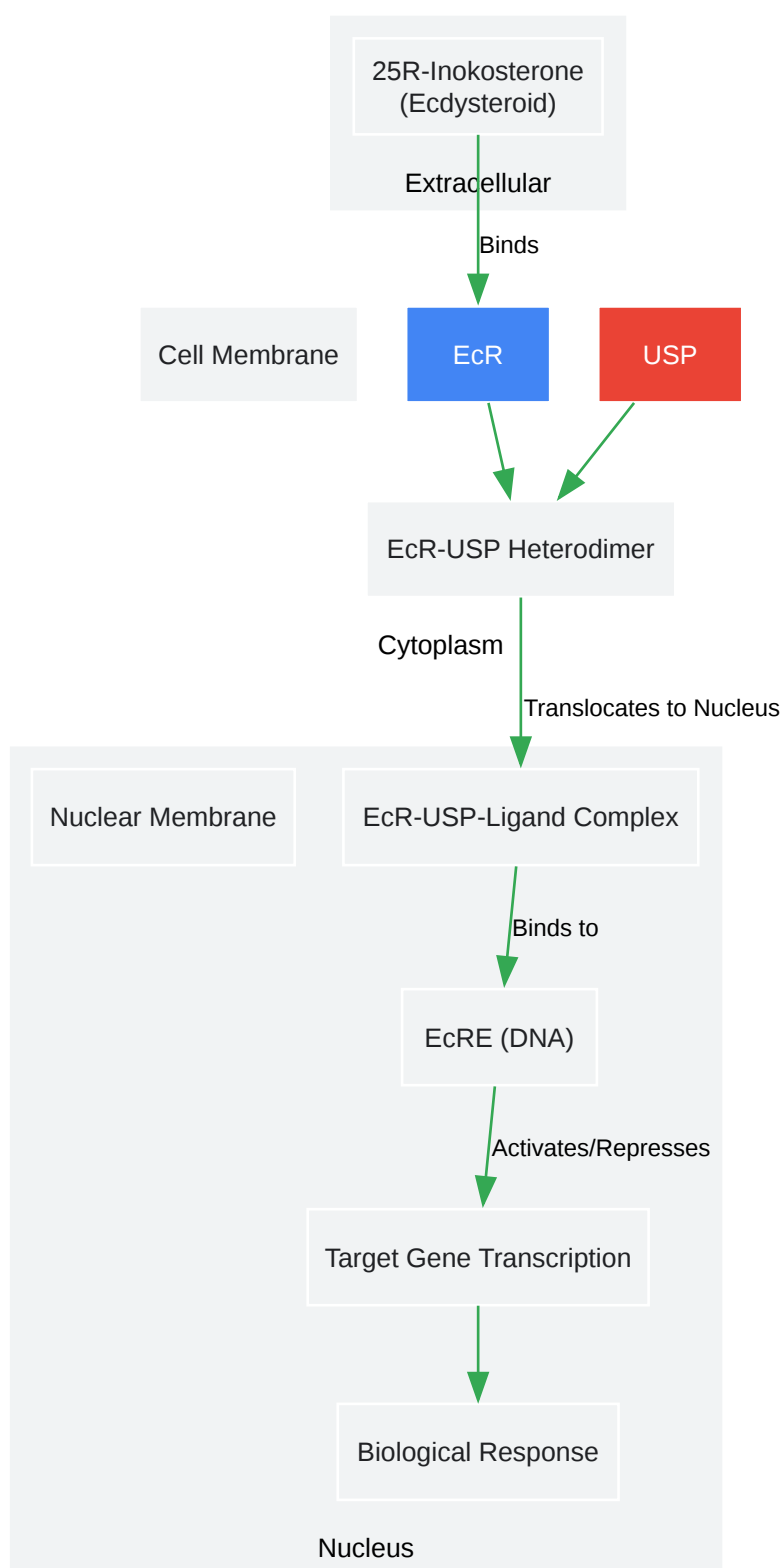
## Crystallographic Data

To date, no public crystallographic data for **25R-Inokosterone** has been deposited in crystallographic databases. X-ray crystallography would provide the most definitive proof of its three-dimensional structure and absolute stereochemistry.

## Biological Activity and Signaling Pathway

**25R-Inokosterone**, as a phytoecdysteroid, is expected to interact with the ecdysteroid signaling pathway, which is well-characterized in insects and other arthropods. While specific studies on the direct interaction of **25R-Inokosterone** with components of this pathway are limited, the general mechanism provides a framework for its potential mode of action.

The canonical ecdysteroid signaling pathway involves the binding of the hormone to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).<sup>[4][5]</sup> This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.



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**Figure 2:** Generalized ecdysteroid signaling pathway.

## Conclusion

The structural elucidation of **25R-Inokosterone** has been primarily achieved through NMR and mass spectrometric analyses, confirming its molecular formula and connectivity. While detailed  $^1\text{H}$  NMR and crystallographic data remain to be publicly reported, the available information provides a solid foundation for its chemical characterization. As a phytoecdysteroid, its biological activities are likely mediated through the ecdysteroid signaling pathway. Further research is warranted to fully delineate its specific biological targets and therapeutic potential.

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